4'-METHYLCHRYSOERIOL

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du 4’-méthylchrysoériol implique généralement l’utilisation de matières premières telles que le 3,4-diméthoxybenzaldéhyde et la 2,4,6-trihydroxyacétophénone. La réaction se déroule en plusieurs étapes, notamment la condensation, la cyclisation et la méthylation dans des conditions contrôlées. Le produit final est purifié à l’aide de techniques chromatographiques pour obtenir une pureté élevée .

Méthodes de production industrielle : La production industrielle du 4’-méthylchrysoériol peut impliquer une synthèse à grande échelle utilisant des matières premières et des conditions de réaction similaires à celles de la synthèse en laboratoire. Le processus est optimisé pour des rendements plus élevés et une rentabilité accrue, employant souvent des systèmes automatisés pour la surveillance des réactions et la purification des produits .

Analyse Des Réactions Chimiques

Types de réactions : Le 4’-méthylchrysoériol subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des quinones et d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir le 4’-méthylchrysoériol en ses dérivés dihydro correspondants.

Substitution : Le composé peut subir des réactions de substitution nucléophile, en particulier au niveau des groupes hydroxyle.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure de lithium et d’aluminium sont utilisés.

Substitution : Des réactifs comme les halogénoalcanes et les chlorures d’acyle sont employés en milieu basique ou acide.

Principaux produits formés :

Oxydation : Quinones et autres dérivés flavonoïdes oxydés.

Réduction : Dérivés dihydro du 4’-méthylchrysoériol.

Substitution : Dérivés alkylés ou acylés du composé parent.

4. Applications de la recherche scientifique

Le 4’-méthylchrysoériol a un large éventail d’applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier la chimie des flavonoïdes et l’inhibition enzymatique.

Biologie : Étudié pour ses effets sur les processus cellulaires et l’activité enzymatique.

Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans la recherche sur le cancer en raison de ses effets inhibiteurs sur les enzymes du cytochrome P450.

Industrie : Utilisé dans le développement de produits pharmaceutiques et comme étalon de référence en chimie analytique

Applications De Recherche Scientifique

Synthesis of 4'-Methylchrysoeriol Derivatives

The synthesis of this compound and its derivatives is crucial for studying their biological activities. Several methods have been developed for synthesizing this compound, including:

- Oxidative Cyclization : This method involves the oxidative cyclization of 2’-hydroxychalcones to produce flavones like this compound. The process typically yields high purity and is adaptable for various substitutions on the flavone structure .

- Chiral Derivatives : Recent research has focused on synthesizing enantiomerically pure chiral derivatives of this compound. These derivatives are essential for investigating the effects of chirality on biological activity, as different enantiomers can exhibit distinct pharmacological profiles .

Biological Activities

This compound exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antitumor Activity : Studies have shown that certain derivatives of this compound possess significant antitumor properties. For instance, one derivative (XA) demonstrated an IC50 value greater than 150 µM against MCF-7 breast cancer cells, while another derivative (XB) had an IC50 of 91.91 µM against the same cell line .

- Antimicrobial Activity : The compound also exhibits antimicrobial properties. For example, one derivative showed activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with inhibition zones ranging from 23 mm to 26 mm at specific concentrations .

- Inhibition of Cytochrome P450 : this compound has been identified as a potent inhibitor of cytochrome P450 enzymes, which play a critical role in drug metabolism. This inhibition can influence the pharmacokinetics of co-administered drugs and is an important consideration in drug development .

Case Studies

Several case studies have illustrated the potential applications of this compound in drug design and development:

- Case Study on Antitumor Activity : A study investigated the structure-activity relationship (SAR) of various derivatives of this compound. The results indicated that specific modifications to the flavone structure could enhance antitumor efficacy while minimizing toxicity .

- Chirality and Biological Activity : Research has emphasized the importance of chirality in the biological activity of flavonoids. The enantiomers of this compound were tested for their effects on cell proliferation and apoptosis in cancer cells, revealing that one enantiomer was significantly more effective than the other .

Data Table: Biological Activities of this compound Derivatives

| Derivative | IC50 (µM) | Activity Type |

|---|---|---|

| XA | >150 | Antitumor (MCF-7) |

| XB | 91.91 | Antitumor (MCF-7) |

| XC | N/A | Antimicrobial (various) |

| LuMe-DTrp | N/A | Antitumor |

| LuMe-LTrp | N/A | Antimicrobial |

Mécanisme D'action

Le principal mécanisme d’action du 4’-méthylchrysoériol implique l’inhibition des enzymes du cytochrome P450. Il se lie au site actif de ces enzymes, empêchant le métabolisme des substrats et conduisant à des processus cellulaires modifiés. Le composé cible spécifiquement l’éthoxyrésorufine-O-dééthylase dépendante du P450 humain 1B1, qui est impliquée dans le métabolisme de divers xénobiotiques et composés endogènes .

Composés similaires :

Chrysoériol : Un flavonoïde structurellement similaire avec des groupes hydroxyle à des positions différentes.

Lutéoline : Un autre flavonoïde avec des propriétés inhibitrices enzymatiques similaires mais des motifs de substitution différents.

Apigénine : Un composé apparenté avec une structure de base similaire mais sans groupes méthoxy

Unicité : Le 4’-méthylchrysoériol est unique en raison de ses effets inhibiteurs spécifiques sur l’éthoxyrésorufine-O-dééthylase dépendante du P450 humain 1B1, ce qui en fait un outil précieux dans les études d’inhibition enzymatique et les applications thérapeutiques potentielles .

Comparaison Avec Des Composés Similaires

Chrysoeriol: A structurally similar flavonoid with hydroxyl groups at different positions.

Luteolin: Another flavonoid with similar enzyme inhibitory properties but different substitution patterns.

Apigenin: A related compound with a similar core structure but lacking methoxy groups

Uniqueness: 4’-Methylchrysoeriol is unique due to its specific inhibitory effects on cytochrome P450 1B1-dependent ethoxyresorufin-O-deethylase, making it a valuable tool in enzyme inhibition studies and potential therapeutic applications .

Activité Biologique

4'-Methylchrysoeriol, a flavonoid derivative, has garnered attention for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

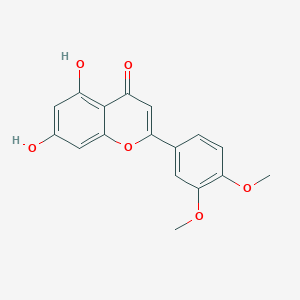

Chemical Structure and Properties

This compound is characterized by its flavonoid backbone with a methyl group at the 4' position. This structural modification influences its biological activity, particularly in terms of antioxidant and anti-inflammatory effects.

1. Antioxidant Activity

Several studies have demonstrated that this compound exhibits significant antioxidant properties. It effectively scavenges free radicals and reduces oxidative stress, which is crucial in preventing cellular damage and various diseases.

- Mechanism : The compound's ability to donate electrons helps neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative damage .

2. Antimicrobial Effects

Research indicates that this compound possesses antimicrobial activity against a range of pathogens, including bacteria and fungi.

- Case Study : A study published in Biophysical Reports highlighted the compound's effectiveness against Staphylococcus aureus and Candida albicans, suggesting its potential as a natural antimicrobial agent .

3. Anti-inflammatory Properties

The compound has been shown to inhibit pro-inflammatory cytokines, contributing to its anti-inflammatory effects.

- Findings : In vitro studies revealed that this compound significantly reduced the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, indicating its role in modulating inflammatory responses .

4. Antitumor Activity

Emerging evidence suggests that this compound may have antitumor properties.

- Research Insight : A recent study found that the compound induced apoptosis in cancer cell lines, including breast and prostate cancer cells. This effect was associated with the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent .

Data Summary Table

Research Findings

- Antioxidant Mechanism : A study using various assays confirmed that this compound significantly decreased lipid peroxidation levels in cell cultures exposed to oxidative stressors .

- Microbial Inhibition : In vitro experiments demonstrated that the compound inhibited biofilm formation in Staphylococcus aureus, suggesting its application in preventing infections related to biofilms .

- Cytokine Modulation : The anti-inflammatory effects were further validated through animal models where treatment with this compound resulted in reduced edema and inflammation markers .

Propriétés

IUPAC Name |

2-(3,4-dimethoxyphenyl)-5,7-dihydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14O6/c1-21-13-4-3-9(5-15(13)22-2)14-8-12(20)17-11(19)6-10(18)7-16(17)23-14/h3-8,18-19H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOLOMULCAJQEIG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197043 | |

| Record name | Kampferol-3,4'-dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4712-12-3 | |

| Record name | Kampferol-3,4'-dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004712123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5,4'-dimethoxyflavone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128305 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Kampferol-3,4'-dimethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | KAMPFEROL-3,4'-DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3FHI2X224O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.